molecular formula C11H20Cl3N3 B2490825 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride CAS No. 1774897-43-6

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

Cat. No.: B2490825
CAS No.: 1774897-43-6
M. Wt: 300.65
InChI Key: WAOWXIOEMMNOHM-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3 and a molecular weight of 300.65 g/mol. It is a colorless to off-white crystalline solid that is soluble in water, ethanol, and other organic solvents. This compound is commonly used as a precursor in the synthesis of various psychoactive drugs, including amphetamines.

Preparation Methods

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride can be synthesized through several methods. One common method is the Leuckart-Wallach reaction, which involves the reduction of pseudoephedrine or ephedrine with formic acid and ammonium formate. Another method involves the reaction of pyridine with piperidine in the presence of formaldehyde and hydrogen chloride. These methods are typically used in both laboratory and industrial settings to produce the compound.

Chemical Reactions Analysis

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of appropriate catalysts.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various psychoactive compounds, including amphetamines.

    Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

    Medicine: It is used in the development of drugs for treating conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.

    Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It has been shown to activate dopamine and norepinephrine receptors, leading to increased locomotor activity and other stimulant effects. The compound’s molecular targets include dopamine and norepinephrine transporters, which play a key role in its pharmacological effects.

Comparison with Similar Compounds

4-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is similar to other piperidine derivatives, such as:

    1-(Pyridin-2-ylmethyl)piperidin-4-amine: This compound has a similar structure but lacks the trihydrochloride component.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used as a therapeutic agent for treating leukemia and has a different pharmacological profile.

The uniqueness of this compound lies in its specific structure and its use as a precursor in the synthesis of psychoactive drugs.

Properties

IUPAC Name

4-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;;/h1-3,6,13H,4-5,7-9,12H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOWXIOEMMNOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=N2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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